4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide
CAS No.: 727689-20-5
Cat. No.: VC4488796
Molecular Formula: C23H26N2O4S
Molecular Weight: 426.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727689-20-5 |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 426.53 |
| IUPAC Name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C23H26N2O4S/c1-23(2,3)19-10-12-21(13-11-19)30(27,28)25-15-17-6-8-18(9-7-17)22(26)24-16-20-5-4-14-29-20/h4-14,25H,15-16H2,1-3H3,(H,24,26) |
| Standard InChI Key | ZEPSFWPZUCMAAI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Introduction
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates both sulfonamide and furan functionalities, which are known for their roles in various therapeutic applications, including antibacterial and anticancer activities.
Synthesis
The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step reactions starting from simpler precursors. Techniques such as acylation and reductive amination are employed to construct the desired molecular framework. The choice of solvents (e.g., dichloromethane or ethanol) and reaction conditions (e.g., temperature control) are crucial for optimizing yield and purity.
Potential Biological Activities
The presence of both sulfonamide and furan functionalities suggests that this compound may exhibit unique biochemical properties, potentially influencing various biological pathways. Similar compounds have shown inhibitory activity against receptor tyrosine kinases, suggesting potential applications in cancer therapy or other diseases involving these enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume